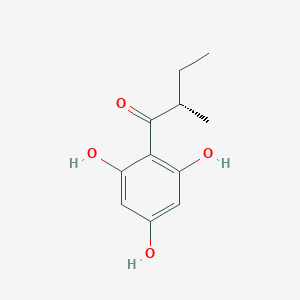

2-Methylbutanoyl phloroglucinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(2S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H14O4/c1-3-6(2)11(15)10-8(13)4-7(12)5-9(10)14/h4-6,12-14H,3H2,1-2H3/t6-/m0/s1 |

InChI Key |

ASABIRFQGVWRDC-LURJTMIESA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)C1=C(C=C(C=C1O)O)O |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C=C1O)O)O |

Origin of Product |

United States |

Ii. Natural Occurrence and Ecological Context

Distribution in Plant Genera and Species

Acylphloroglucinols, including those with a 2-methylbutanoyl side chain, are characteristic secondary metabolites in several plant families. Their presence is a key chemotaxonomic marker, helping to classify and understand the relationships between different species. These compounds are typically sequestered in glandular trichomes or other specialized tissues, where they may play a role in defending the plant against herbivores and pathogens.

Hypericum Species

The genus Hypericum, commonly known as St. John's Wort, is a rich source of diverse acylphloroglucinol derivatives. These compounds are often prenylated or geranylated, leading to a wide array of complex structures.

Phytochemical investigations of Hypericum empetrifolium, a species native to Greece and Turkey, have led to the isolation of 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol. nih.govillinois.edunih.gov This compound was identified as a significant component of the plant's fruit extracts. nih.govnih.gov Similarly, studies on Hypericum linarioides have also identified 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol as a main constituent. researchgate.net

Research on Hypericum scruglii, an endemic species from Sardinia, Italy, has confirmed the presence of 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol. nih.gov A novel derivative, 3-(13-hydroxygeranyl)-1-(2′-methylbutanoyl)phloroglucinol, was also reported for the first time from this species. nih.gov In Hypericum olympicum, while direct isolation of the simple 2-methylbutanoyl phloroglucinol (B13840) is not explicitly detailed, the analysis of more complex bicyclic polyprenylated acylphloroglucinols (BPAPs) revealed a 2-methylbutanoyl side chain as a key structural feature. mdpi.com This indicates its role as a biosynthetic precursor within the plant.

The table below summarizes the occurrence of 2-methylbutanoyl phloroglucinol derivatives in the specified Hypericum species.

| Species | Derivative(s) Found | Reference(s) |

| Hypericum empetrifolium | 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol | nih.govillinois.edunih.gov |

| Hypericum linarioides | 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol | researchgate.net |

| Hypericum scruglii | 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol, 3-(13-hydroxygeranyl)-1-(2′-methylbutanoyl)phloroglucinol | nih.gov |

| Hypericum olympicum | Complex derivatives containing a 2-methylbutanoyl side chain | mdpi.com |

Helichrysum Species

The genus Helichrysum is another significant source of phloroglucinol derivatives. A study of Helichrysum paronychioides resulted in the isolation and characterization of 2-(2-methyl-butanoyl)-4-prenylphloroglucinol. This compound was one of several phloroglucinols identified from the plant.

Other Botanical Sources

Beyond Hypericum and Helichrysum, derivatives of this compound have been found in other plant genera. In the roots of Garcinia dauphinensis, a plant species from Madagascar, a series of complex phloroglucinols featuring a 2-methylbutanoyl group have been identified. researchgate.netnsf.govfrontiersin.org These compounds, such as dauphinols, possess intricate polycyclic structures, but share the common 2-methylbutanoylphloroglucinol chromophore. researchgate.net While Jatropha multifida is cited as a potential botanical source for such compounds, specific literature detailing the isolation of this compound from this particular species was not prominently found in recent searches.

The table below details other botanical sources of this compound derivatives.

| Species | Derivative(s) Found | Reference(s) |

| Helichrysum paronychioides | 2-(2-methyl-butanoyl)-4-prenylphloroglucinol | |

| Garcinia dauphinensis | Various complex phloroglucinols containing a 2-methylbutanoyl group (e.g., dauphinols) | researchgate.netnsf.govfrontiersin.org |

| Jatropha multifida | Potential source, specific compound isolation not detailed in provided search context. |

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound is a multi-step process rooted in the plant's secondary metabolism. The core aromatic ring is assembled via the polyketide pathway, a fundamental route for the synthesis of many natural phenols.

Polyketide Synthase Pathway Involvement

The biosynthesis of the phloroglucinol core is accomplished through the action of Type III polyketide synthases (PKS). nih.govresearchgate.net These enzymes catalyze the iterative condensation of small carboxylic acid units, typically derived from coenzyme A (CoA) esters, to build a poly-β-keto chain. researchgate.net In the case of phloroglucinol-type compounds, this involves a specific starter molecule and several extender units. For this compound, the biosynthetic process is initiated with a 2-methylbutanoyl-CoA starter unit.

Role of Malonyl-CoA Condensation and Cyclization

Following the initiation with a starter acyl-CoA, the PKS enzyme catalyzes the condensation of this starter unit with, typically, three molecules of malonyl-CoA. illinois.eduresearchgate.net Malonyl-CoA serves as the primary extender unit in polyketide synthesis. illinois.eduacs.org Each condensation step involves a decarboxylation of malonyl-CoA, adding a two-carbon unit to the growing polyketide chain.

Once the linear poly-β-keto intermediate is formed, it undergoes an intramolecular C-to-C cyclization reaction, often described as a Dieckmann-type condensation, to form the characteristic 1,3,5-trihydroxybenzene (phloroglucinol) aromatic ring. researchgate.net The specific PKS enzyme ensures the correct folding of the intermediate chain to facilitate this cyclization, leading to the formation of the acylphloroglucinol core. Subsequent modifications, such as prenylation or geranylation, can then occur to produce the diverse range of derivatives found in nature. researchgate.net

Specific Enzymes and Gene Clusters (e.g., PhlD)

The core of this compound's structure is assembled by a type III polyketide synthase (PKS), a class of enzymes known for constructing aromatic polyketides. In the case of phloroglucinol derivatives, the key enzyme is Phloroglucinol Synthase, encoded by the phlD gene. nih.govnih.gov This enzyme is part of a larger biosynthetic gene cluster (BGC), often referred to as the phl operon, which contains the necessary genes for producing and modifying the phloroglucinol scaffold. nih.govillinois.edu

The PhlD enzyme catalyzes the foundational step: the cyclization of a starter molecule with several extender units to form the aromatic ring. illinois.edu While the simplest phloroglucinol molecule is formed from three molecules of malonyl-CoA, the PhlD enzyme from organisms like Pseudomonas fluorescens exhibits remarkable substrate flexibility. nih.govnih.gov It can utilize a variety of acyl-CoA molecules as starter units. The formation of this compound is initiated when the PhlD enzyme selects 2-methylbutanoyl-CoA as the starter unit. This starter molecule is derived from the catabolism of branched-chain amino acids, such as isoleucine. nih.govnih.gov The PhlD enzyme then catalyzes the sequential condensation of this starter unit with two molecules of malonyl-CoA as extender units. This process involves a series of decarboxylative Claisen condensations, followed by an intramolecular C-acylation (cyclization) to yield the final this compound aromatic ring.

Research has shown that PhlD has a broad tolerance for straight-chain aliphatic acyl-CoAs, typically from C4 to C12, as well as some aromatic starter units like phenylacetyl-CoA. nih.govresearchgate.netresearchgate.net This promiscuity is enabled by the structure of the enzyme's active site, which features a buried tunnel capable of accommodating these varied starter molecules. nih.govresearchgate.net The other genes within the phl cluster, such as phlA, phlB, and phlC, encode enzymes responsible for further modifications, like the acetylation seen in the production of the well-known antibiotic 2,4-diacetylphloroglucinol (B43620) (DAPG), but they are not required for the synthesis of the basic this compound core. nih.gov

Table 1: Key Enzymes and Genes in Phloroglucinol Biosynthesis

| Gene | Enzyme | Function in Biosynthesis | Reference |

|---|---|---|---|

phlD |

Phloroglucinol Synthase | Catalyzes the condensation and cyclization of a starter acyl-CoA (e.g., 2-methylbutanoyl-CoA) with malonyl-CoA extender units to form the acylphloroglucinol ring. | nih.govnih.govnih.gov |

phlA, phlB, phlC |

Acetyltransferase Complex | Involved in subsequent acetylation of the phloroglucinol core to produce compounds like monoacetylphloroglucinol and 2,4-diacetylphloroglucinol. Not essential for this compound formation itself. | nih.gov |

ilvA, leuA, etc. |

Branched-Chain Amino Acid (BCAA) Biosynthesis Enzymes | Produce amino acids like isoleucine and leucine, which are precursors to branched-chain acyl-CoAs (e.g., 2-methylbutanoyl-CoA) used as starter units by PhlD. | nih.govresearchgate.net |

Microbial Biosynthesis and Biotransformation Pathways

The primary producers of this compound and related acylphloroglucinols are bacteria, particularly species belonging to the genus Pseudomonas. researchgate.net Soil-dwelling fluorescent pseudomonads, such as Pseudomonas fluorescens, are well-documented producers of these compounds, where they function as antibiotics to suppress other soil microbes and plant pathogens. nih.govresearchgate.net The entire biosynthetic pathway, from primary metabolism to the final tailored product, is contained within these microorganisms. The pathway begins with precursors from central carbon metabolism, such as acetyl-CoA and the products of amino acid degradation, which are channeled into the polyketide synthesis machinery. researchgate.net

Beyond de novo synthesis, microbial activity can also modify existing phloroglucinol compounds through biotransformation. This occurs when a microorganism that may not produce the compound itself encounters it in the environment and possesses enzymes that can chemically alter it. For instance, a fungus could hydroxylate or glycosylate a bacterial phloroglucinol derivative, creating a new compound. This process highlights the dynamic chemical interplay within microbial communities and serves as another route to generating molecular diversity. The study of these pathways has also enabled the heterologous production of phloroglucinols, where the biosynthetic gene cluster from a Pseudomonas species is transferred into a more easily culturable host like Escherichia coli, which can then be engineered to produce the desired compound. illinois.eduresearchgate.net

Iii. Isolation and Purification Methodologies in Natural Product Research

Extraction Techniques from Plant Matrices

The initial step in isolating 2-Methylbutanoyl phloroglucinol (B13840) is its extraction from the source plant material. This process is designed to efficiently remove the target compound from the solid plant tissue into a liquid solvent phase.

Solvent-based extraction is the most common method for obtaining phloroglucinol derivatives from plant sources. The choice of solvent is critical and is based on the polarity of the target compound. For acylphloroglucinols like 2-Methylbutanoyl phloroglucinol, moderately polar to polar solvents are typically employed.

For instance, in the isolation of phloroglucinol derivatives from Euphorbia ebracteolata, the dried and powdered plant material is extracted with 95% ethanol. nih.gov Similarly, the extraction of related compounds from Dryopteris crassirhizoma has been performed using solvents like methanol (B129727) and dichloromethane. researchgate.net Acetone has also been successfully used for the extraction of phloroglucinols from Eucalyptus jensenii leaves. nih.gov The crude extract obtained after solvent evaporation is then subjected to further fractionation and purification steps.

Table 1: Solvents Used in the Extraction of Phloroglucinol Derivatives

| Solvent System | Plant Source Example |

| 95% Ethanol | Euphorbia ebracteolata nih.gov |

| Methanol | Dryopteris crassirhizoma researchgate.net |

| Dichloromethane | Dryopteris crassirhizoma researchgate.net |

| Acetone | Eucalyptus jensenii nih.gov |

Chromatographic Separation Strategies

Following initial extraction, the complex mixture of compounds is subjected to various chromatographic techniques to separate and purify this compound.

Column chromatography is an indispensable tool for the preparative separation of phloroglucinols from crude extracts.

Silica (B1680970) Gel: Silica gel chromatography is frequently used as an initial fractionation step. In the study of Eucalyptus jensenii, vacuum liquid chromatography (VLC) over TLC grade silica gel was employed to isolate jensenone and other phloroglucinol compounds. nih.gov This technique separates compounds based on their polarity, with less polar compounds eluting first.

Sephadex LH-20: This hydroxypropylated, cross-linked dextran (B179266) medium is particularly effective for the separation of natural products like phloroglucinols. cytivalifesciences.comresearchgate.net It functions based on both molecular sizing and partition chromatography, separating compounds by both size and polarity. researchgate.netprep-hplc.com Sephadex LH-20 is compatible with a wide range of organic solvents and is often used for fine purification of fractions obtained from silica gel chromatography. prep-hplc.comresearchgate.netscience.gov For example, it has been used to purify phloroglucinol from the macroalga Rosenvingea intricata. researchgate.net

Reversed-Phase Chromatography: In reversed-phase chromatography, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. This technique is highly effective for separating polar compounds like phloroglucinols. It is often used in the final stages of purification to obtain highly pure compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are high-resolution techniques used for both the final purification and the quantitative analysis of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. nih.gov A C18 column is frequently employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to improve peak shape. nih.govnih.gov For example, a validated RP-HPLC method for phloroglucinol used an Inertsil ODS 3V C18 column with a mobile phase of buffer and acetonitrile (90:10) and detection at 265 nm. ijsdr.org The high efficiency of HPLC allows for the separation of closely related structural isomers and the isolation of compounds with high purity. europeanreview.orgscirp.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of column chromatography separations and to identify fractions containing the desired compound. researchgate.net By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often under UV light or by using a staining reagent. This allows for the pooling of relevant fractions for further purification. For instance, TLC has been used to identify phloroglucinol reaction products using a mobile phase of dichloromethane, methanol, and acetic acid. researchgate.net

Solid-Phase Extraction (SPE) is a sample preparation technique that is used to clean up samples before analysis or to concentrate the analyte of interest. sigmaaldrich.comyoutube.com SPE can be used to remove interfering substances from the crude plant extract, such as sugars and other highly polar compounds, which can interfere with subsequent chromatographic steps. nih.gov Polymeric reversed-phase sorbents are often used for the extraction of phenolics. nih.gov While not a primary isolation technique, SPE is a valuable step for improving the efficiency and resolution of the main chromatographic separation. nih.govfrontiersin.org

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography is a widely used preparative chromatographic technique that utilizes a vacuum to facilitate the rapid separation of compounds. juniperpublishers.comslideshare.net It is particularly effective for the fractionation of crude plant extracts and the isolation of moderately polar compounds like acylphloroglucinols. nih.govresearchgate.net The principle of VLC is similar to that of traditional column chromatography, but with the application of a vacuum, the mobile phase is pulled through the stationary phase at a much faster rate, leading to a quicker and often more efficient separation. juniperpublishers.com

In the context of isolating this compound, which is commonly found in plants of the Hypericum genus, a typical VLC protocol would involve the fractionation of a crude or pre-purified plant extract. researchgate.netucl.ac.ukmdpi.com The stationary phase is typically silica gel, often of TLC grade, which allows for a good resolution of compounds. nih.gov

A representative VLC procedure for the isolation of this compound from a Hypericum species extract would commence with the dry packing of a sintered glass funnel with silica gel. The crude extract, dissolved in a minimal amount of a suitable solvent, is then loaded onto the top of the column. The separation is achieved by applying a stepwise gradient of solvents with increasing polarity. For instance, a common solvent system starts with a non-polar solvent like n-hexane and gradually introduces a more polar solvent such as diethyl ether or ethyl acetate. ucl.ac.uk The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Table 1: Representative VLC Protocol for the Fractionation of a Hypericum Extract

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel 60 (TLC grade) | Provides good separation for moderately polar compounds. |

| Column | Sintered glass funnel | Standard apparatus for VLC. |

| Sample Loading | Dry loading or concentrated solution | Ensures a narrow starting band for better resolution. |

| Solvent System | n-Hexane / Diethyl Ether (Et2O) gradient | Starts with low polarity to elute non-polar compounds first, then gradually increases polarity to elute the target compound. |

| Gradient Steps | 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 (v/v) | Stepwise increase in polarity for systematic elution of compounds based on their polarity. |

| Vacuum | Controlled vacuum | Increases solvent flow rate for faster separation. |

| Fraction Monitoring | Thin Layer Chromatography (TLC) | To identify fractions containing the desired compound. |

Purity Assessment and Yield Optimization Protocols

Following the initial fractionation by VLC, the fractions containing this compound are typically combined and subjected to further purification steps to achieve the desired level of purity. The ultimate goal is to obtain a high yield of the compound with a purity that is suitable for subsequent structural elucidation and bioactivity studies.

Purity assessment is a critical step and is usually performed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for determining the purity of the isolated compound. nih.gov By comparing the peak area of the target compound to the total peak area in the chromatogram, a quantitative measure of purity can be obtained. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are invaluable not only for confirming the structure of this compound but also for assessing its purity by detecting the presence of any impurities. researchgate.netucl.ac.uk

Yield optimization is an iterative process that involves refining the extraction and purification protocols. For instance, in the isolation of jensenone, a related phloroglucinol from Eucalyptus jensenii, optimization of extraction conditions led to a significant yield of 2.1% with over 99% purity. nih.gov This demonstrates that careful selection of solvents, extraction methods, and chromatographic conditions can dramatically improve the outcome.

For this compound, yield optimization might involve:

Solvent Selection: Experimenting with different solvent systems for both the initial extraction and the VLC to maximize the recovery of the target compound.

Fraction Collection Strategy: Optimizing the volume and number of fractions collected during VLC to minimize the loss of the compound while effectively separating it from impurities.

Secondary Purification: Employing further chromatographic techniques like preparative HPLC or Sephadex column chromatography on the enriched fractions from VLC to achieve higher purity. ucl.ac.uk

Table 2: Purity and Yield Data for a Representative Phloroglucinol Isolation

| Purification Stage | Technique | Purity (%) | Yield (%) | Method of Purity Assessment |

| Crude Extract | Solvent Extraction | ~10-15 | 100 (relative) | HPLC-UV |

| VLC Fraction Pool | VLC | ~70-80 | ~5 (of crude extract) | HPLC-UV |

| Final Product | Preparative RP-HPLC | >98 | ~1.5 (of crude extract) | HPLC-UV, ¹H NMR |

Iv. Advanced Spectroscopic and Chiroptical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, including phloroglucinol (B13840) derivatives. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-methylbutanoyl phloroglucinol, the spectrum would be expected to show signals corresponding to the aromatic protons on the phloroglucinol ring, the protons of the 2-methylbutanoyl side chain, and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing acyl group. The protons of the 2-methylbutanoyl group would exhibit characteristic splitting patterns due to spin-spin coupling, providing information about adjacent protons. For instance, a doublet and a quartet might be observed for the methyl and methine protons of the ethyl group within the side chain, respectively.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In this compound, distinct signals would be observed for the carbons of the phloroglucinol ring, the carbonyl carbon of the acyl group, and the carbons of the 2-methylbutanoyl side chain. The chemical shifts of the aromatic carbons are particularly informative, with the oxygen-substituted carbons appearing at lower field (higher ppm values) compared to the unsubstituted carbons. chemicalbook.com The carbonyl carbon of the ketone will also have a characteristic downfield chemical shift. The substituent effects of methyl and O-methyl groups on the chemical shifts of aromatic carbons can be complex due to steric interactions. documentsdelivered.com

A study on related phloroglucinol derivatives from Helichrysum paronychioides provides insight into the typical chemical shifts observed for the phloroglucinol core and the acyl side chains. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Phloroglucinol Core

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | - | ~160-165 |

| 2' | ~5.9-6.1 | ~95-100 |

| 3' | - | ~160-165 |

| 4' | ~5.9-6.1 | ~95-100 |

| 5' | - | ~160-165 |

| 6' | ~5.9-6.1 | ~95-100 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the phloroglucinol derivative.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the complete bonding network of complex molecules like this compound. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu In this compound, COSY would show correlations between the protons within the 2-methylbutanoyl side chain, helping to establish its structure.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. youtube.comnih.gov This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu For this compound, HMBC is essential for connecting the acyl side chain to the phloroglucinol ring by showing a correlation between the protons on the carbon adjacent to the carbonyl group and the carbonyl carbon itself, as well as with the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. nih.govmdpi.com For example, NOESY can help establish the spatial relationship between the substituents on the phloroglucinol ring and the acyl side chain.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. For the 2-methylbutanoyl side chain, a TOCSY experiment would show correlations from a given proton to all other protons in the side chain, providing a clear picture of the entire substituent. science.gov

The application of these 2D NMR techniques in the study of formyl phloroglucinol meroterpenoids has been instrumental in revising previously misassigned structures. nih.govmdpi.com

For chiral molecules containing stereocenters, such as derivatives of this compound, determining the absolute and relative stereochemistry is a critical aspect of structural elucidation. NMR data, particularly from NOESY and ROESY experiments, can provide crucial information for these assignments. nih.gov By observing which protons are in close spatial proximity, the relative orientation of substituents around a chiral center can be deduced. For instance, in a study of chromanone derivatives, NOE data was used to determine the trans relationship between protons at C-2 and C-3. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. It provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). nih.govresearchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For acylated phloroglucinols, HRESIMS is used to confirm the molecular formula and, by extension, the molecular weight. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. nih.gov In the analysis of acylated phloroglucinols, characteristic fragmentation pathways can be observed. mdpi.com For example, the loss of the acyl side chain is a common fragmentation pathway. libretexts.orgmiamioh.edu In a study of phloroglucinols from Hypericum japonicum, the fragmentation pathways of various derivatives were explored to identify characteristic fragments that could aid in their identification in complex mixtures. researchgate.netmdpi.com For instance, the loss of a CO molecule from the phloroglucinol ring is a noted fragmentation step. researchgate.net

Interactive Data Table: Common Mass Spectral Fragments for Acylated Phloroglucinols

| Fragment | Description |

| [M-H]⁻ | Deprotonated molecular ion |

| [M-RCO]⁺/⁻ | Loss of the acyl group |

| [M-H₂O]⁺/⁻ | Loss of a water molecule |

| [M-CO]⁺/⁻ | Loss of carbon monoxide from the ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within a molecule. For this compound, the key chromophore is the acylated phloroglucinol ring system. This conjugated system is responsible for characteristic absorptions in the ultraviolet region. Studies on various acylphloroglucinol derivatives have shown that these compounds exhibit a distinct UV absorption maximum.

Research on phloroglucinols isolated from Garcinia dauphinensis, which share the this compound core, identified a significant UV absorption around 292 nm. uniroma1.it This absorption is attributed to the electronic transitions within the acylphloroglucinol chromophore. uniroma1.it

Table 1: UV-Vis Absorption Data for Acylphloroglucinol Chromophore

| Chromophore | Typical Absorption Maximum (λmax) |

|---|---|

| Acylphloroglucinol | ~292 nm |

Data sourced from studies on related natural phloroglucinol derivatives. uniroma1.it

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its phenolic, ketonic, and aliphatic components. While a specific spectrum for this exact compound is not detailed, the expected absorptions can be predicted based on its structure.

The key functional groups and their expected IR absorption ranges are:

O-H (Phenolic): A broad absorption band indicating the hydroxyl groups.

C-H (Aliphatic & Aromatic): Absorptions for sp³ C-H bonds (from the methyl and ethyl groups) and sp² C-H bonds (from the aromatic ring).

C=O (Ketone): A strong, sharp absorption band characteristic of the ketone carbonyl group.

C=C (Aromatic): Multiple bands in the fingerprint region corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol | O–H stretch (H-bonded) | 3500–3200 | Strong, Broad |

| Aromatic | =C–H stretch | 3100–3000 | Medium |

| Alkane | –C–H stretch | ~2900 | Medium |

| Ketone | C=O stretch | 1675–1695 | Strong |

| Aromatic | C=C stretch | 1600–1450 | Medium to Strong |

Data represents typical ranges for the specified functional groups. uniroma1.itvscht.czpressbooks.pub

Circular Dichroism (CD) Spectroscopy and Electronic Circular Dichroism (ECD)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral acylphloroglucinols, the presence of a stereocenter in the 2-methylbutanoyl side chain gives rise to a characteristic CD spectrum.

Electronic Circular Dichroism (ECD), which focuses on electronic transitions, is particularly useful for stereochemical studies. In the case of phloroglucinol derivatives sharing the 2-methylbutanoyl moiety, the ECD spectra often show distinct positive Cotton effects. uniroma1.it A Cotton effect refers to the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band. For these compounds, a positive Cotton effect is typically observed between 285 nm and 300 nm, which is consistent with the UV absorption of the acylphloroglucinol chromophore. uniroma1.it

Determining the absolute configuration of a chiral center is a significant challenge in natural product chemistry. The comparison of experimental ECD spectra with computationally predicted spectra has become a reliable method for this purpose. vscht.cz This approach involves calculating the theoretical ECD spectra for all possible stereoisomers of a compound using methods like Time-Dependent Density Functional Theory (TDDFT). nist.govyoutube.com

For a series of phloroglucinols from Garcinia dauphinensis, this method was pivotal. uniroma1.it Researchers computed the ECD spectra for different stereoisomers and compared them to the experimental data. For instance, in one derivative, only the calculated spectrum for the (R, S) diastereomer showed maxima and minima at similar wavelengths to the experimental spectrum, allowing for its unambiguous assignment. uniroma1.it This computational approach confirmed that many of the related isolates shared an (S) configuration at the common stereocenter in the 2-methylbutanoyl side chain. uniroma1.it

Table 3: Example of Absolute Configuration Assignment using Computational ECD

| Compound Derivative | Stereoisomers Considered | Best Match with Experimental ECD | Assigned Configuration |

|---|---|---|---|

| Phloroglucinol 3 | (R, R), (R, S) | (R, S) | (2′R, 2″S) |

| Phloroglucinol 4 | (R, R), (R, S) | (R, S) | (2′R, 2″S) |

Based on findings from related phloroglucinol derivatives where C-2" corresponds to the stereocenter on the 2-methylbutanoyl side chain. uniroma1.it

Specific Rotation Measurements for Stereochemical Analysis

Specific rotation, [α], is the measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. It is a fundamental chiroptical property used to characterize and differentiate enantiomers. Similar to ECD, calculated specific rotation values can be compared with experimental measurements to help determine the absolute configuration.

This technique was applied to the phloroglucinols from Garcinia dauphinensis. For one of the derivatives, compound 3, the specific rotation was calculated for the possible stereoisomers. uniroma1.it The calculated value for the (R, S) stereoisomer was in the best agreement with the experimentally measured value, further supporting the configuration assigned by ECD analysis. uniroma1.it However, it is noted that comparing theoretical and experimental values can be less certain for compounds that exhibit small-magnitude rotations. uniroma1.it

Table 4: Comparison of Experimental and Calculated Specific Rotation for a Phloroglucinol Derivative

| Compound Derivative | Stereoisomer | Calculated Specific Rotation [α]D | Experimental Specific Rotation [α]D |

|---|---|---|---|

| Phloroglucinol 3 | (R, S) | -4.6° dm⁻¹(g/mL)⁻¹ | -3.3° dm⁻¹(g/mL)⁻¹ |

Data from a related phloroglucinol derivative, (2′R,2″S)-4-[2′-(3-methylbut-3-enyl)-3′,7′-dimethylocta-3′,6′-dienyl]-2-(2-methylbutanoyl)phloroglucinol. uniroma1.it

V. Synthetic and Semisynthetic Strategies

Total Synthesis Approaches

Total synthesis provides a means to construct the 2-methylbutanoyl phloroglucinol (B13840) core and its analogs from basic starting materials. Key strategies in this endeavor include Friedel-Crafts acylation, regioselective protection and deprotection, and subsequent alkylation reactions. A general synthetic approach involves the Friedel-Crafts acylation of a phloroglucinol precursor, followed by regioselective protection of certain hydroxyl groups, and finally, alkylation of the remaining free hydroxyl group. uel.ac.uk

The Friedel-Crafts acylation is a cornerstone of the synthesis of acylphloroglucinols, including 2-methylbutanoyl phloroglucinol. uel.ac.ukanu.edu.au This electrophilic aromatic substitution reaction introduces the acyl group onto the electron-rich phloroglucinol ring. organic-chemistry.orgnih.gov Typically, an acyl chloride or anhydride (B1165640) is reacted with the phloroglucinol precursor in the presence of a Lewis acid catalyst. anu.edu.auorganic-chemistry.org

A common method begins with the conversion of (S)-2-methylbutanoic acid to its corresponding acid chloride, (S)-2-methylbutanoyl chloride. uel.ac.uk This is often achieved by treatment with thionyl chloride. uel.ac.uk The subsequent Friedel-Crafts acylation of phloroglucinol with the synthesized acyl chloride yields the key intermediate, (S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one. uel.ac.uk This reaction is a fundamental step in building the characteristic acylphloroglucinol scaffold. anu.edu.au The use of different acyl chlorides or anhydrides allows for the synthesis of a variety of acylphloroglucinol analogs. researchgate.net

| Reactants | Reagents | Product | Reference |

| (S)-2-methylbutanoic acid | Thionyl chloride | (S)-2-methylbutanoyl chloride | uel.ac.uk |

| Phloroglucinol, (S)-2-methylbutanoyl chloride | Lewis Acid (e.g., AlCl3) | (S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one | uel.ac.uk |

Due to the presence of multiple hydroxyl groups on the phloroglucinol ring, regioselective protection is crucial to direct subsequent reactions to a specific position. nih.govorganic-chemistry.org This involves temporarily blocking certain hydroxyl groups to prevent them from reacting, while leaving a specific one available for modification. organic-chemistry.org

In the synthesis of certain this compound derivatives, the intermediate (S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one is regioselectively protected. uel.ac.uk For instance, two of the three hydroxyl groups can be protected as silyl (B83357) ethers, leaving the remaining phenolic hydroxyl group free for subsequent alkylation. uel.ac.uk The use of protecting groups like silyl ethers is a common strategy in organic synthesis to achieve selectivity. organic-chemistry.org Another protecting group that can be employed for hydroxyl groups is the methoxymethyl ether (MOM), typically introduced using methoxymethyl chloride (MOM-Cl). mdpi.com The choice of protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal (deprotection) later in the synthesis. organic-chemistry.org

Following regioselective protection, the remaining free hydroxyl group can be alkylated to introduce various substituents. A notable example is the alkylation with geranyl bromide. uel.ac.uknih.gov This reaction is significant as many naturally occurring and biologically active phloroglucinol derivatives possess a geranyl or a related isoprenoid side chain. nih.gov

Semisynthesis for Structural Modification and Analog Generation

Semisynthesis, which involves the chemical modification of a naturally occurring or synthetically accessible core structure, is a valuable tool for generating analogs of this compound. nih.gov This approach allows for the rapid diversification of the lead compound to explore the impact of different structural features on its biological activity. mdpi.comnih.gov

Starting with a key intermediate like (S)-2-methyl-1-(2,4,6-trihydroxyphenyl)butan-1-one, various modifications can be made. uel.ac.uk For instance, different alkyl or aryl groups can be introduced at the free hydroxyl positions to create a series of analogs. mdpi.comnih.gov This strategy has been successfully employed to synthesize a range of acylphloroglucinols with varying ortho-alkyloxy substituents, which were then evaluated for their biological properties. uel.ac.uk The generation of such analogs is crucial for understanding which structural components are important for the desired activity. nih.gov

Development of Synthetic Methodologies for Enantioselective Synthesis

The presence of a chiral center in the 2-methylbutanoyl side chain means that this compound can exist as different stereoisomers (enantiomers). Since the biological activity of chiral molecules can be highly dependent on their stereochemistry, the development of enantioselective synthetic methods is of great importance. uel.ac.uk

An enantioselective synthesis aims to produce a single enantiomer of the target molecule. In the context of this compound, this is often achieved by starting with an enantiomerically pure starting material, such as (S)-2-methylbutanoic acid. uel.ac.uk This ensures that the stereochemistry of the side chain is controlled from the beginning of the synthesis. The development of synthetic routes that can selectively produce one enantiomer over the other is a key focus in modern organic synthesis, allowing for the investigation of the specific biological roles of each enantiomer.

Vi. Mechanistic Investigations of Biological Activities

Antimicrobial Activities

Phloroglucinol (B13840) and its derivatives have garnered significant attention for their wide range of biological activities, including antimicrobial effects against various pathogens. nih.govresearchgate.netnih.govstrath.ac.uk These naturally occurring compounds, found in plants and brown algae, have demonstrated potential as antibacterial and antiviral agents. researchgate.netnih.govstrath.ac.uk

Acylphloroglucinols, a class of phloroglucinol derivatives, have shown promising antibacterial activity, particularly against Gram-positive bacteria. nih.govsci-hub.se

Research has demonstrated the efficacy of phloroglucinol derivatives against several Gram-positive bacterial strains, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.govuel.ac.uk The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.govsci-hub.se

One study investigating a series of novel acylphloroglucinol derivatives found that several compounds exhibited significant MIC values, ranging from 0.125 to 8 µg/ml, against both MRSA and methicillin-susceptible S. aureus strains. sci-hub.se Notably, these compounds were also found to be bactericidal. sci-hub.se Another study highlighted a specific monocyclic phloroglucinol derivative, referred to as compound A5, which displayed a potent MIC of 0.98 μg/mL and an MBC of 1.95 μg/mL against MRSA. nih.govnih.gov This activity was reported to be four to eight times lower than that of the antibiotic vancomycin. nih.govnih.gov

The structure of the acylphloroglucinol plays a crucial role in its antibacterial potency. It has been observed that monocyclic compounds tend to exhibit stronger antibacterial activity than bicyclic ones. nih.gov Furthermore, the presence of an acyl side chain is considered a prerequisite for the inhibitory effect. nih.gov Specifically, an alkyloxy group with 8-10 carbon atoms positioned ortho to a five-carbon acyl substituent on the phloroglucinol core has been identified as an important structural feature for potent anti-staphylococcal activity. researchgate.netuel.ac.uk

The proposed mechanisms for this antibacterial action include damage to the bacterial membrane. nih.govnih.gov This is supported by findings of increased extracellular potassium ion concentration following treatment with a phloroglucinol derivative, indicating a loss of membrane integrity. nih.govnih.gov Additionally, the induction of reactive oxygen species (ROS) production, leading to oxidative stress and cell death, has been identified as another possible mechanism. nih.govnih.gov This is evidenced by alterations in ROS-related indicators such as NADPH concentration and superoxide (B77818) dismutase (SOD) activity. nih.govnih.gov

Interactive Table: Antibacterial Activity of 2-Methylbutanoyl Phloroglucinol Derivatives

| Compound/Derivative | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) | Key Findings |

|---|---|---|---|---|

| Acylphloroglucinol Derivatives | MRSA, MSSA | 0.125 - 8 | - | All tested compounds were bactericidal. sci-hub.se |

| Compound A5 (monocyclic) | MRSA | 0.98 | 1.95 | Activity was 4-8 times lower than vancomycin. nih.govnih.gov |

| Olympicin A | MRSA | 0.5 - 1 mg/L | - | Effective against multi-drug-resistant strains. researchgate.netuel.ac.uk |

Bacterial biofilms, communities of microorganisms encased in a self-produced matrix, pose a significant challenge in treating infections due to their increased resistance to antimicrobial agents. mdpi.comnih.gov Some phloroglucinol derivatives have been investigated for their ability to inhibit biofilm formation.

While some studies have shown that certain acylated phloroglucinols were not effective in eradicating established biofilms at the tested concentrations, others have demonstrated promising anti-biofilm activity. sci-hub.se For instance, Olympiforin B, a phloroglucinol derivative, exhibited significant anti-biofilm activity against an MRSA strain with a minimum biofilm inhibition concentration (MBIC) value of 0.5 mg/L. researchgate.net The ability of some natural compounds to inhibit biofilm formation can be quite significant, with some showing a 70-93% reduction in biofilm formation. mdpi.com

The mechanisms behind biofilm inhibition are multifaceted and can involve targeting quorum sensing, the cell-to-cell communication system that regulates biofilm formation. frontiersin.org Other strategies include interfering with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. frontiersin.org

The essential bacterial enzymes DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. nih.govnih.gov These type II topoisomerases are crucial for DNA replication, repair, and recombination. nih.gov While there is extensive research on inhibitors of these enzymes, such as fluoroquinolones, the investigation into phloroglucinols as direct inhibitors of DNA gyrase and topoisomerase IV is an emerging area. nih.govnih.govnih.gov

Novel bacterial topoisomerase inhibitors (NBTIs) that bind to a site distinct from that of quinolones are of particular interest as they may bypass existing resistance mechanisms. nih.gov Research is ongoing to identify new chemical entities, including natural product derivatives, that can act as allosteric or ATPase inhibitors of these enzymes. nih.gov

Multidrug efflux pumps are membrane transporters that actively extrude a wide range of antimicrobial agents from bacterial cells, contributing significantly to multidrug resistance (MDR). encyclopedia.pubresearchgate.netnih.gov The major facilitator superfamily (MFS) is a prominent family of these pumps. encyclopedia.pubresearchgate.net

Efflux pump inhibitors (EPIs) are compounds that can block the action of these pumps, thereby restoring the susceptibility of resistant bacteria to antibiotics. nih.govmdpi.com Some phloroglucinol derivatives have shown potential as EPIs. For example, certain compounds have demonstrated the ability to synergistically enhance the activity of conventional antibiotics against resistant strains. researchgate.net This suggests that they may be modulating the activity of efflux pumps. The development of EPIs is a promising strategy to combat antibiotic resistance, and natural products are a valuable source for discovering such molecules. mdpi.com

In addition to their antibacterial properties, phloroglucinols have also been investigated for their antiviral activities. researchgate.netnih.govstrath.ac.uk These compounds have shown efficacy against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). researchgate.netnih.govstrath.ac.uk

Preliminary computational studies, such as docking analyses, have suggested that phloroglucinols could potentially be effective against other viruses as well. researchgate.netnih.govstrath.ac.uk However, a significant limitation in this area is the scarcity of in-depth studies on the specific mechanisms of antiviral action and a lack of in vivo research. researchgate.netnih.govstrath.ac.uk Further investigation is required to fully understand how these compounds inhibit viral replication and to validate their therapeutic potential.

Antiviral Mechanisms of Action

Broad-Spectrum Antiviral Potential

Beyond HIV-1, the potential for natural compounds to exhibit broad-spectrum antiviral activity against other viruses is a significant area of research. This includes activity against viruses such as Herpes simplex virus (HSV), enteroviruses, and coronaviruses like SARS-CoV-2. At present, there is a lack of specific published research investigating the efficacy of this compound against these specific viruses.

Antifungal Activities

In addition to antiviral properties, some natural compounds also demonstrate antifungal activity. The emergence of drug-resistant fungal strains, such as certain species of Candida and Cryptococcus, necessitates the search for new antifungal agents. While various natural products are being screened for their efficacy against pathogenic fungi, specific studies detailing the antifungal activity of this compound against Candida glabrata and Cryptococcus neoformans, including inhibitory concentrations and mechanisms of action, are not currently available in the public scientific literature.

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound and related acylphloroglucinol derivatives have been substantiated through various in vitro assays. These compounds target key enzymes in the arachidonic acid metabolic cascade, which is responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are significant contributors to inflammation, pain, and fever. nih.govmsdvetmanual.com There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is typically induced at sites of inflammation. mdpi.commdpi.comnih.gov

A study investigating acylphloroglucinol derivatives from Hypericum empetrifolium identified 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol as a potent anti-inflammatory agent. mdpi.com In cell-free enzyme assays, this compound demonstrated significant inhibitory activity against both COX-1 and COX-2. The inhibition of these enzymes prevents the synthesis of prostaglandins, thereby exerting an anti-inflammatory effect. nih.govmdpi.com Structurally related acylphloroglucinols, such as hyperforin, have also been identified as effective COX-1 inhibitors. mdpi.com

Table 1: Inhibitory Activity of a this compound Derivative Against COX Enzymes

| Compound | Enzyme Target | Reported Activity | Source |

|---|---|---|---|

| 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol | COX-1 | Potent Inhibitor | mdpi.com |

| 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol | COX-2 | Potent Inhibitor | mdpi.com |

Inhibition of 5-Lipoxygenase (5-LOX)

The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial step in the biosynthesis of leukotrienes from arachidonic acid. researchgate.netnih.gov Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases. mdpi.comiastate.edu The inhibitory potential of 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol was also evaluated against the 5-LOX pathway. mdpi.com

In a 5-LOX product formation assay, this acylphloroglucinol derivative displayed potent inhibitory activity. mdpi.com This finding is consistent with research on other phlorotannins, which are polymers of phloroglucinol, that have shown significant inhibitory effects on 5-LOX. nih.gov For instance, 8,8'-bieckol, a phlorotannin, was found to be a strong inhibitor of human recombinant 5-LOX with an IC50 value of 24 µM. nih.gov

Dual Inhibition of COX and 5-LOX Pathways

Compounds that can simultaneously inhibit both the COX and 5-LOX pathways are of significant therapeutic interest. mdpi.comnih.gov This dual inhibition can offer a more potent anti-inflammatory effect and potentially a better safety profile compared to drugs that inhibit only the COX pathway. mdpi.comnih.gov Inhibition of the COX pathway alone can lead to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, increasing the production of pro-inflammatory leukotrienes. researchgate.netnih.gov

The derivative 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol has been identified as a dual inhibitor of both COX and 5-LOX pathways. mdpi.com This dual action is considered a valuable characteristic for an anti-inflammatory agent, as it blocks two major routes of inflammatory mediator production. mdpi.comresearchgate.net Hyperforin, a related compound, also demonstrates this dual inhibitory mechanism. mdpi.com

Antioxidant Mechanisms

Phloroglucinol and its derivatives are recognized for their antioxidant properties, which contribute to their protective effects against cellular damage.

Inhibition of Lipid Oxidation (e.g., Cu-induced LDL oxidation)

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. tandfonline.com Oxidatively modified low-density lipoprotein (LDL) is implicated in the development of atherosclerosis. pensoft.nettandfonline.com The antioxidant capacity of phloroglucinols can be evaluated by their ability to inhibit lipid peroxidation, often studied using models like copper (Cu)-induced LDL oxidation. pensoft.net

Studies on the parent compound, phloroglucinol, have demonstrated its ability to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation. This suggests a protective role against oxidative damage to lipids. Although direct studies on this compound's effect on LDL oxidation are limited, the known antioxidant activity of the phloroglucinol scaffold suggests it would likely inhibit this process. The mechanism involves scavenging free radicals that propagate the chain reaction of lipid oxidation.

Cytotoxic and Antineoplastic Mechanisms

Acylphloroglucinols, including derivatives of this compound, have demonstrated significant cytotoxic and potential antineoplastic activities against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. nih.gov

Research on various prenylated and acylated phloroglucinols has revealed their potent cytotoxic effects. For instance, 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol has been reported to exhibit moderate cytotoxicity against human tumor cell lines, with IC50 values ranging from 8.9 to 12.5 μM. mdpi.com Other related acylphloroglucinols from Hypericum species have shown even greater cytotoxicity, in some cases surpassing that of the conventional chemotherapy drug etoposide.

Studies on the parent compound, phloroglucinol, have shown it can suppress the viability of colon cancer cells (HT-29) and breast cancer cells by inducing apoptosis. nih.govpensoft.net The mechanism in colon cancer cells involves the alteration of Bcl-2 family proteins, release of cytochrome c, and activation of caspases. nih.gov In breast cancer cells, phloroglucinol has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. pensoft.net

The cytotoxic activity of these compounds appears to be concentration-dependent and can be selective for tumor cells over non-cancerous cells. The intrinsic pathway of apoptosis, involving the degradation of precursor caspase 9, has been suggested as a likely mechanism for the cytotoxic activity of some bicyclic polyprenylated acylphloroglucinols.

Table 2: Cytotoxic Activity of Acylphloroglucinol Derivatives

| Compound/Extract | Cell Line(s) | IC50 Value / Activity | Source |

|---|---|---|---|

| 3-geranyl-1-(2′-methylbutanoyl)phloroglucinol | Human tumor cell lines | 8.9–12.5 μM | mdpi.com |

| Adsecohyperforin | MDA-MB, EJ, HL-60 | 0.27–4.85 μM | |

| Secohyperforin | MDA-MB, EJ, HL-60 | 0.27–4.85 μM | |

| Hypersampine A & B | Pancreatic cancer cell lines | < 40 μM | |

| Phloroglucinol | HT-29 Colon Cancer | Induces apoptosis | nih.gov |

| Phloroglucinol | Breast Cancer Cells | Suppresses metastatic ability | pensoft.net |

Induction of Apoptosis (e.g., Caspase Activation, Cell Cycle Modulation)

Phloroglucinol and its derivatives have been shown to induce apoptosis, a form of programmed cell death, in various cancer cells through intricate cellular mechanisms. The process often involves the activation of caspases, a family of protease enzymes that are central to the apoptotic pathway. nih.govnih.gov

Research on phloroglucinol in HT-29 colon cancer cells has demonstrated its ability to trigger apoptosis in a dose-dependent manner. nih.gov This induction of cell death is characterized by several key molecular events. One of the primary mechanisms is the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Phloroglucinol treatment has been observed to alter the levels of these proteins, leading to mitochondrial dysfunction. nih.gov This disruption results in the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Once in the cytoplasm, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form a complex known as the apoptosome. nih.govyoutube.com This structure then activates initiator caspases, such as caspase-9. youtube.com The activation of initiator caspases sets off a cascade, leading to the activation of executioner caspases, including caspase-3 and caspase-7. youtube.com Studies have specifically shown that phloroglucinol treatment leads to the activation of caspase-3 and caspase-8 in HT-29 cells. nih.govnih.gov The activation of these caspases is a critical step, as they are responsible for cleaving various cellular substrates, which ultimately leads to the dismantling of the cell. nih.govnih.gov

Furthermore, the apoptotic activity of phloroglucinol derivatives is linked to the modulation of the cell cycle. Some compounds have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. nih.govresearchgate.net For instance, some colchicine (B1669291) analogues, when analyzed for their effect on breast cancer cells, showed a clear relationship between their ability to block the cell cycle and their growth-inhibiting properties. nih.gov This arrest can make the cells more susceptible to apoptosis.

The extrinsic pathway of apoptosis can also be initiated, which involves the activation of death receptors on the cell surface, leading to the activation of caspase-8. youtube.com The observed activation of caspase-8 by phloroglucinol suggests that both intrinsic and extrinsic pathways may be involved in its anticancer effects. nih.govnih.gov

Antiproliferative Activities in Cancer Cell Lines

Phloroglucinol and its derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies have shown that these compounds can effectively suppress the proliferation of various cancer cell types in a dose-dependent manner. For example, phloroglucinol has been shown to reduce the viability of HT-29 colon cancer cells. nih.gov Similarly, other phloroglucinol derivatives have exhibited cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines. researchgate.net

The antiproliferative effects of these compounds are often a direct consequence of the induction of apoptosis and cell cycle arrest, as discussed in the previous section. nih.govnih.gov By halting cell division and promoting programmed cell death, these compounds effectively reduce the population of viable cancer cells.

The table below summarizes the reported IC50 values for various phloroglucinol derivatives and related compounds in different cancer cell lines, illustrating their potent antiproliferative activities.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value |

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 µM |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 µM |

| Pearsonothuria graeffei extract (PgE) | HepG2 | Liver Cancer | 16.22 µg/mL |

| Pearsonothuria graeffei extract (PgE) | HCT-116 | Colon Cancer | 13.34 µg/mL |

| Pearsonothuria graeffei extract (PgE) | MCF-7 | Breast Cancer | 18.09 µg/mL |

| Holothuria atra extract (HaE) | HepG2 | Liver Cancer | 12.48 µg/mL |

| Holothuria atra extract (HaE) | HCT-116 | Colon Cancer | 10.45 µg/mL |

| Holothuria atra extract (HaE) | MCF-7 | Breast Cancer | 10.36 µg/mL |

| Aplysia dactylomela extract (AdE) | HepG2 | Liver Cancer | 6.51 µg/mL |

| Aplysia dactylomela extract (AdE) | HCT-116 | Colon Cancer | 5.33 µg/mL |

| Aplysia dactylomela extract (AdE) | MCF-7 | Breast Cancer | 6.87 µg/mL |

| M1 (from Morus rubra) | HepG2 | Liver Cancer | 7.09 µg/mL |

| M1 (from Morus rubra) | MCF-7 | Breast Cancer | 7.12 µg/mL |

| M1 (from Morus rubra) | HT-29 | Colon Cancer | 7.98 µg/mL |

| M1 (from Morus rubra) | HeLa | Cervical Cancer | 16.63 µg/mL |

| M1 (from Morus rubra) | BxPC-3 | Pancreatic Cancer | 16.89 µg/mL |

| M1 (from Morus rubra) | THP-1 | Acute Monocytic Leukemia | 17.43 µg/mL |

| Hydroxylated biphenyl (B1667301) compound 11 | Melanoma | Skin Cancer | 1.7 ± 0.5 µM |

| Hydroxylated biphenyl compound 12 | Melanoma | Skin Cancer | 2.0 ± 0.7 µM |

Note: The data in this table is compiled from multiple sources and represents the findings for a variety of phloroglucinol-related compounds and extracts. researchgate.netnih.govnih.govanalis.com.my

Synergistic Effects with Established Chemotherapeutic Agents (Mechanistic Basis)

The potential for phloroglucinol derivatives to work in synergy with established chemotherapeutic agents is an area of growing interest. Synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, can lead to more effective cancer treatments with potentially reduced side effects. nih.gov

The mechanistic basis for such synergy often lies in the ability of the natural compound to sensitize cancer cells to the effects of the conventional drug. For instance, a phytochemical might inhibit a pathway that cancer cells use to resist the cytotoxic effects of a chemotherapy agent. nih.gov

Research on other natural compounds has shown that they can enhance the efficacy of drugs like cisplatin (B142131). For example, the phytochemical anethole (B165797) has been shown to potentiate the effects of cisplatin in oral cancer cells by augmenting the cisplatin-induced apoptotic effect through caspase activation. mdpi.com Similarly, some herbal medicines have been reported to increase cisplatin-induced apoptosis in lung and cervical cancer cells, potentially through the suppression of survival pathways like the PI3K/AKT pathway. nih.gov

While specific studies on the synergistic effects of this compound with chemotherapy are not widely available in the reviewed literature, the known mechanisms of action for phloroglucinols suggest a strong potential for such interactions. By inducing apoptosis and modulating cell survival signals, these compounds could lower the threshold for chemotherapy-induced cell death. For example, by downregulating anti-apoptotic proteins like Bcl-2, a phloroglucinol derivative could make it easier for a chemotherapeutic agent to trigger the mitochondrial pathway of apoptosis.

Further research is needed to explore the specific synergistic combinations and to elucidate the precise molecular mechanisms by which this compound and related compounds might enhance the efficacy of existing cancer therapies.

Vii. Structure Activity Relationship Sar Studies and Molecular Modeling

Influence of Acyl and Prenyl/Geranyl Substituents on Biological Activities

The nature and position of the acyl and prenyl or geranyl substituents on the phloroglucinol (B13840) core are critical determinants of biological activity. The 2-methylbutanoyl group itself, a five-carbon acyl substituent, has been shown to be an important feature for the anti-staphylococcal activity of certain acylphloroglucinols. nih.gov

One notable example is olympicin A, an acylphloroglucinol with a 2-methylbutanoyl group, which has demonstrated significant activity against multi-drug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov The synthesis and evaluation of a series of analogues have revealed that the presence of an alkyloxy group, such as a geranyl group, ortho to the acyl substituent on the phloroglucinol core is a key structural requirement for potent anti-staphylococcal activity. nih.gov

Furthermore, studies on various phloroglucinol derivatives have highlighted the general importance of the acyl group in conferring biological properties. For instance, in a study of phloroglucinols from the rhizomes of Dryopteris crassirhizoma, the number of butyryl groups, which are structurally related to the 2-methylbutanoyl group, was found to significantly influence the inhibitory effect on β-glucuronidase. nih.gov This suggests that the lipophilicity and steric bulk of the acyl chain play a crucial role in the interaction with biological targets.

The prenyl or geranyl substituents also contribute significantly to the bioactivity profile. These isoprenoid chains increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The position and length of these substituents can modulate the activity. For example, in the case of olympicin A, the geranyloxy group is located at the 2-position of the phloroglucinol ring. nih.gov

The interplay between the acyl and prenyl/geranyl groups is therefore a key aspect of the SAR of 2-methylbutanoyl phloroglucinol derivatives. The specific combination of a 2-methylbutanoyl group with a geranyl or other prenyl substituents can lead to compounds with potent and selective biological activities, such as the observed antibacterial effects. nih.govnih.gov

| Compound/Derivative | Substituents | Biological Activity | Reference |

| Olympicin A | 2-Methylbutanoyl, Geranyloxy | Anti-MRSA | nih.govnih.gov |

| Tributyrylphloroglucinol | Three Butyryl groups | Moderate β-glucuronidase inhibition | nih.gov |

| Geranylated monocyclic acylphloroglucinols | Varying aliphatic acyl, Geranyl | Anti-proliferative, Tube-formation inhibitory | nih.gov |

Stereochemical Influence on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. The 2-methylbutanoyl side chain contains a chiral center, meaning it can exist as two different stereoisomers (enantiomers), designated as (S) and (R).

The specific stereochemistry of this side chain has been shown to be important for the biological activity of related compounds. For instance, the enantioselective synthesis of certain bioactive compounds with similar structural motifs has demonstrated that one enantiomer is often significantly more active than the other. rsc.orgnih.gov This stereospecificity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a ligand.

While direct comparative studies on the biological activity of the (S) and (R) enantiomers of this compound are not extensively reported in the provided context, the principle of stereospecific activity is well-established for many natural products and synthetic compounds. scilit.comnih.gov For example, in the structure elucidation of phloroglucinols from Garcinia dauphinensis, the absolute configuration of the 2-methylbutanoyl side chain was a key aspect of their characterization.

The synthesis and biological evaluation of chimeric promysalin analogs, which share some structural similarities with acylphloroglucinols, have also highlighted the importance of stereochemistry in determining their antibacterial activity. nih.gov Therefore, it is highly probable that the (S) and (R) enantiomers of this compound and its derivatives will exhibit different biological activities. The precise nature and magnitude of this difference would depend on the specific biological target and the nature of the molecular interactions involved.

| Feature | Implication for this compound | Supporting Concepts |

| Chiral center in 2-methylbutanoyl side chain | Potential for stereospecific biological activity (different effects for (S) and (R) enantiomers) | Enantioselective synthesis of bioactive compounds often yields one more potent isomer. rsc.orgnih.gov |

| Chiral biological targets (enzymes, receptors) | Differential binding and interaction with enantiomers, leading to varied biological responses. | The principle of stereospecificity is a fundamental concept in pharmacology and drug design. scilit.comnih.gov |

Impact of Side Chain Length and Conformational Freedom on Bioactivity

The length and conformational freedom of the side chains attached to the phloroglucinol core are critical parameters that modulate the biological activity of this compound derivatives.

Studies on synthetic acylphloroglucinols have demonstrated a clear relationship between the length of the acyl side chain and antibacterial activity. For instance, in the development of anti-MRSA agents, it was found that tailoring the acyl moiety is a prerequisite for antibacterial potency. nih.gov Specifically, a five-carbon acyl substituent, such as the 2-methylbutanoyl group, in combination with an alkyloxy group of 8-10 carbon atoms, was identified as an important structural feature for promising anti-staphylococcal activity. nih.gov This suggests that an optimal side chain length exists for effective interaction with the bacterial target, likely the cell membrane.

The conformational freedom of the side chains also plays a significant role. Flexible side chains, such as the geranyl group, can adopt various conformations, allowing the molecule to adapt to the binding site of a target protein. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding. Conversely, more rigid structures may pre-organize the molecule in a bioactive conformation, but may not be able to adapt to different binding pockets.

| Structural Feature | Impact on Bioactivity | Example/Observation | Reference |

| Acyl Chain Length | Optimal length is crucial for potency. | A five-carbon acyl chain is favorable for anti-MRSA activity. | nih.gov |

| Alkyloxy Chain Length | Influences antibacterial efficacy. | An 8-10 carbon alkyloxy chain enhances anti-staphylococcal activity. | nih.gov |

| Conformational Freedom | Affects binding affinity and specificity. | Flexible side chains can adapt to binding sites, but rigidity can pre-organize for bioactivity. | General SAR principle |

| Acyl Chain Saturation | Modulates membrane interaction. | Saturation level can affect the disruption of lipid bilayers. | rsc.org |

Role of Hydrophilic and Hydrophobic Regions in Molecular Interactions

The distinct hydrophilic and hydrophobic regions of this compound are fundamental to its molecular interactions and resulting biological activities. The phloroglucinol core, with its three hydroxyl groups, constitutes the hydrophilic (water-loving) part of the molecule. In contrast, the 2-methylbutanoyl acyl group and any prenyl or geranyl substituents form the hydrophobic (water-fearing) regions. mdpi.com

This amphipathic nature is crucial for many of the observed biological effects, particularly those involving interactions with cell membranes. The hydrophilic phloroglucinol core can engage in hydrogen bonding with the polar head groups of phospholipids (B1166683) in the cell membrane, while the hydrophobic side chains can penetrate into the nonpolar lipid bilayer. rsc.orgmdpi.com This dual interaction can lead to membrane disruption, which is a proposed mechanism of action for the antibacterial activity of some acylphloroglucinols. nih.gov

The balance between hydrophilicity and hydrophobicity is a key determinant of bioactivity. rsc.org A certain level of lipophilicity, imparted by the hydrophobic side chains, is necessary for the compound to partition into and cross biological membranes to reach its target. However, excessive hydrophobicity can lead to poor solubility in aqueous environments and non-specific binding to other cellular components.

| Molecular Region | Chemical Nature | Role in Molecular Interactions |

| Phloroglucinol Core | Hydrophilic (polar) | Forms hydrogen bonds with polar groups of biological targets (e.g., phospholipid head groups). |

| Acyl and Prenyl/Geranyl Side Chains | Hydrophobic (non-polar) | Interacts with non-polar environments, such as the lipid interior of cell membranes and hydrophobic pockets of enzymes. |

| Overall Molecule | Amphipathic | The balance between these regions governs membrane permeability, target binding, and overall bioactivity. |

Computational Docking Studies for Target Identification and Ligand-Binding Predictions (e.g., 5-Lipoxygenase, HIV-1 Integrase)

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method has been employed to investigate the potential mechanisms of action of various phloroglucinol derivatives, including their interactions with enzymes like 5-Lipoxygenase (5-LOX) and HIV-1 Integrase.

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is therefore a target for anti-inflammatory therapies. The active site of 5-LOX contains a non-heme iron atom and is predominantly hydrophobic, with key amino acid residues such as Leu368, Ile406, and Leu607. nih.gov Docking studies of known 5-LOX inhibitors have shown that these compounds typically have a hydrophobic part that interacts with the hydrophobic residues in the active site and a group capable of coordinating with the catalytic iron atom. nih.gov

For a molecule like this compound, it is plausible that the hydrophobic 2-methylbutanoyl and any prenyl/geranyl side chains would fit into the hydrophobic pocket of the 5-LOX active site. The phloroglucinol core, with its hydroxyl groups, could potentially interact with the catalytic iron or nearby polar residues, thereby inhibiting the enzyme's activity.

HIV-1 Integrase: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome. The active site of HIV-1 integrase contains a conserved triad (B1167595) of acidic residues (Asp64, Asp116, and Glu152) that coordinate with two divalent metal ions (usually Mg²⁺), which are crucial for its catalytic activity. nih.gov Inhibitors of HIV-1 integrase often function by chelating these metal ions, thus blocking the enzyme's function. rsc.org

While direct computational docking studies specifically for this compound with these enzymes were not detailed in the provided search results, the principles derived from studies on similar compounds and the known architecture of the enzyme active sites provide a strong basis for predicting its potential binding modes and for guiding future experimental work.

| Target Enzyme | Key Active Site Features | Predicted Interactions with this compound |

| 5-Lipoxygenase (5-LOX) | Hydrophobic pocket (Leu368, Ile406, Leu607), Catalytic iron atom. nih.gov | Hydrophobic side chains (2-methylbutanoyl, prenyl/geranyl) occupy the hydrophobic pocket. Phloroglucinol hydroxyls may interact with the iron atom. |

| HIV-1 Integrase | Divalent metal ions (Mg²⁺), Acidic residues (Asp64, Asp116, Glu152). nih.gov | Phloroglucinol hydroxyl groups may chelate the Mg²⁺ ions. Acyl and prenyl/geranyl side chains form hydrophobic interactions. |

Viii. Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

While initial studies have linked phloroglucinol (B13840) derivatives to certain biological activities, a comprehensive understanding of their molecular mechanisms remains a crucial frontier. Future research must prioritize the identification and validation of novel molecular targets and the intricate signaling pathways they modulate.